molecular formula C9H12BrNO2S B160842 4-Bromo-n-propylbenzenesulfonamide CAS No. 3476-19-5

4-Bromo-n-propylbenzenesulfonamide

Cat. No. B160842
CAS RN: 3476-19-5
M. Wt: 278.17 g/mol
InChI Key: CZRKEJQELXKHAQ-UHFFFAOYSA-N
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Description

4-Bromo-N-propylbenzenesulfonamide is a chemical compound with the CAS Number: 3476-19-5 . It has a molecular weight of 278.17 . The IUPAC name for this compound is 4-bromo-N-propylbenzenesulfonamide .


Molecular Structure Analysis

The InChI code for 4-Bromo-N-propylbenzenesulfonamide is 1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.17 .

Scientific Research Applications

1. Synthetic Approaches and Applications of Sulfonimidates

  • Summary of Application: Sulfonimidates, including 4-Bromo-n-propylbenzenesulfonamide, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .
  • Methods of Application: The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
  • Results or Outcomes: The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

2. Pericyclic Reactions for Antivirals

  • Summary of Application: 4-Bromo-n-propylbenzenesulfonamide has been used in the synthesis of antiviral compounds .
  • Methods of Application: The synthetic strategy is based on hetero Diels-Alder cycloaddition followed by mild reductive cleavage of the N-O bond .
  • Results or Outcomes: The product was found active against HPV virus .

3. Crystal Structure Analysis

  • Summary of Application: The crystal structure of 4-Bromo-n-propylbenzenesulfonamide has been analyzed .
  • Methods of Application: The methods of application involve standard crystallographic techniques .
  • Results or Outcomes: The results of the crystal structure analysis are not specified in the source .

4. Surface Passivation in Perovskite Solar Cells

  • Summary of Application: 4-Bromo-n-propylbenzenesulfonamide, specifically its derivative 4-bromo-benzonitrile (PBBN), has been used for surface passivation to enhance the performance of perovskite solar cells .
  • Methods of Application: The cyano group (–C N) of PBBN is used to passivate Pb–I antisite, Pb-cluster, and I vacancy defects on the surface and grain boundaries of perovskite films .
  • Results or Outcomes: The power conversion efficiency (PCE) of the planar perovskite solar cells based on the passivated perovskite films improved from 20.09% to 22.28% with reduced hysteresis . Moreover, PBBN treatment also enhances the ambient stability of PSCs .

5. Material-specific Binding Peptides

  • Summary of Application: Material-binding peptides (MBPs), including 4-Bromo-n-propylbenzenesulfonamide, have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .
  • Methods of Application: The design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications is achieved through advancements in protein engineering methodologies and advances in computational and analytical methodologies .
  • Results or Outcomes: The use of MBPs in material science applications has been transformative for various industrial applications, including agriculture with a focus on plant health, biocatalysis, medicine, and environmental monitoring .

6. Chemical Synthesis

  • Summary of Application: 4-Bromo-N-propylbenzenesulfonamide is used in chemical synthesis .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results or Outcomes: The results of the chemical synthesis are not specified in the source .

properties

IUPAC Name

4-bromo-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRKEJQELXKHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188310
Record name Benzenesulfonamide, p-bromo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-n-propylbenzenesulfonamide

CAS RN

3476-19-5
Record name 4-Bromo-N-propylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3476-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, p-bromo-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3476-19-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406257
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, p-bromo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TB Samarakoon, JK Loh, A Rolfe, LS Le, SY Yoon… - Organic …, 2011 - ncbi.nlm.nih.gov
… ) currently present in the NIH Molecular Libraries Probe Production Center Network (MLPCN) that contained the maximum common substructure (4-bromo-N-propylbenzenesulfonamide…
Number of citations: 5 www.ncbi.nlm.nih.gov
TB Samarakoon, JK Loh, A Rolfe, LS Le, SY Yoon… - Organic …, 2011 - ACS Publications
… ) currently present in the NIH Molecular Libraries Probe Production Center Network (MLPCN) that contained the maximum common substructure (4-bromo-N-propylbenzenesulfonamide…
Number of citations: 34 pubs.acs.org

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